molecular formula C18H30F3NSn B2973615 2-Tributylstannanyl-4-trifluoromethyl-pyridine CAS No. 1334675-40-9

2-Tributylstannanyl-4-trifluoromethyl-pyridine

Cat. No. B2973615
CAS RN: 1334675-40-9
M. Wt: 436.15
InChI Key: JEWPJDFTNKKINU-UHFFFAOYSA-N
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Description

“2-Tributylstannanyl-4-trifluoromethyl-pyridine” is a chemical compound with the CAS Number: 1334675-40-9 . It has a molecular weight of 436.15 . The IUPAC name for this compound is 2-(tributylstannyl)-4-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been explored in various studies . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-1-3-10-4-2-5;31-3-4-2;/h1-3H;31,3-4H2,2H3 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 398.2±52.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.9 mmHg at 25°C, and it has an enthalpy of vaporization of 62.3±3.0 kJ/mol . The flash point is 194.6±30.7 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 11 freely rotating bonds .

Scientific Research Applications

2T4TFP has been studied extensively in the fields of organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2T4TFP has been used as a catalyst for a variety of reactions such as the Wittig reaction, the Heck reaction, and the Suzuki reaction. In medicinal chemistry, 2T4TFP has been studied for its potential use in the synthesis of pharmaceuticals and drug candidates. In materials science, 2T4TFP has been studied for its potential use in the synthesis of polymers, nanomaterials, and other materials.

Mechanism of Action

The mechanism of action of 2T4TFP is not completely understood. However, it is believed that the tin atom in the compound acts as a Lewis acid, which helps to activate the substrate and facilitate the reaction. Additionally, the trifluoromethyl group on the pyridine ring is thought to help stabilize the reaction intermediate and increase the rate of the reaction.
Biochemical and Physiological Effects
2T4TFP is not known to have any significant biochemical or physiological effects on humans or other organisms. The compound is considered to be non-toxic and non-irritant.

Advantages and Limitations for Lab Experiments

2T4TFP has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and it is easy to work with. Additionally, it is a versatile catalyst that can be used for a variety of reactions. The main limitation of 2T4TFP is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

In the future, 2T4TFP may be used in the synthesis of more complex molecules and materials. Additionally, it may be used in the development of new catalysts and catalytic systems. Additionally, 2T4TFP may be used in the development of new pharmaceuticals and drug candidates. Finally, 2T4TFP may be used in the development of new polymers, nanomaterials, and other materials.

Synthesis Methods

2T4TFP can be synthesized by the reaction of tributylstannane and 4-trifluoromethylpyridine in a solvent such as diethyl ether or toluene. The reaction is typically carried out at room temperature, and the product can be purified by column chromatography or recrystallization. The yield of the reaction is typically in the range of 80-90%.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

tributyl-[4-(trifluoromethyl)pyridin-2-yl]stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-1-3-10-4-2-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWPJDFTNKKINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30F3NSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1334675-40-9
Record name 2-(tributylstannyl)-4-(trifluoromethyl)pyridine
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